molecular formula C24H23N3O2S B2394201 N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-3-yl)methyl]propanamide CAS No. 887459-27-0

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-3-yl)methyl]propanamide

Cat. No.: B2394201
CAS No.: 887459-27-0
M. Wt: 417.53
InChI Key: KRNXCZLKBAJZJS-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-3-yl)methyl]propanamide (molecular formula: C₂₄H₂₃N₃O₃S, molecular weight: 433.53 g/mol) is a benzothiazole-derived compound with a propanamide backbone substituted by phenoxy and pyridinylmethyl groups.

The benzothiazole scaffold is often explored in medicinal chemistry due to its pharmacological versatility, including anticancer, antimicrobial, and neuroprotective properties. The addition of a phenoxy group may influence lipophilicity and metabolic stability, while the pyridinylmethyl substituent could contribute to hydrogen bonding or π-π stacking interactions in target binding pockets.

Properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S/c1-17-13-18(2)23-21(14-17)30-24(26-23)27(16-19-7-6-11-25-15-19)22(28)10-12-29-20-8-4-3-5-9-20/h3-9,11,13-15H,10,12,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNXCZLKBAJZJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CCOC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-3-yl)methyl]propanamide typically involves multi-step organic reactions. One common method includes the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic quantity of glacial acetic acid . This reaction forms an intermediate, which is then further reacted with other reagents to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation, one-pot multicomponent reactions, and the use of molecular hybridization techniques can be employed to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-3-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Biological Applications

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-3-yl)methyl]propanamide exhibits a range of biological activities:

Activity Description
Anticancer Demonstrated efficacy against various cancer cell lines through apoptosis induction and cell cycle arrest.
Antimicrobial Exhibits antibacterial properties against Gram-positive and Gram-negative bacteria.
Antifungal Effective against common fungal pathogens, showing potential for treating fungal infections.
Anti-inflammatory Inhibits key enzymes involved in inflammatory pathways, potentially useful for inflammatory diseases.

Case Studies

  • Anticancer Activity :
    A study evaluated the compound's cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF7). Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutics.
  • Antimicrobial Efficacy :
    In vitro assays demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.

Quantum Chemical Investigations

Recent studies have employed quantum chemical methods to investigate the electronic properties of this compound. Density functional theory (DFT) calculations revealed insights into its molecular orbitals and electrostatic potential, which correlate with its biological activity.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-3-yl)methyl]propanamide involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The compound’s ability to induce apoptosis in cancer cells through the activation of caspase pathways has been particularly noted .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound ID/Name Molecular Formula Molecular Weight (g/mol) Key Substituents Available Quantity Source
G856-7041 (Target) C₂₄H₂₃N₃O₃S 433.53 Phenoxy, pyridinylmethyl, propanamide 13 mg
G856-7054 C₂₄H₂₃N₃O₂S 417.53 Modified oxygen substituent (vs. G856-7041) 17 mg
4-cyano-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide C₂₃H₁₈N₄OS 398.48 Benzamide, cyano group Not specified

Key Comparative Insights

G856-7054 vs. G856-7041 Structural Difference: G856-7054 lacks one oxygen atom compared to G856-7041 (C₂₄H₂₃N₃O₂S vs. C₂₄H₂₃N₃O₃S), likely due to the absence of a phenoxy group or a shorter ether chain. The higher availability (17 mg vs. 13 mg) suggests G856-7054 is more readily accessible for experimental studies .

4-cyano-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide Structural Difference: Replaces the propanamide-phenoxy chain with a benzamide-cyano group (C₂₃H₁₈N₄OS). Impact: The cyano group introduces strong electron-withdrawing effects, which could alter electronic distribution and binding affinity. The benzamide moiety may stabilize interactions with proteolytic enzymes or receptors, contrasting with the flexible propanamide linker in the target compound.

Hypothetical Pharmacological Implications

  • Target Selectivity: The phenoxy group in G856-7041 might enhance selectivity for hydrophobic binding pockets (e.g., in kinase inhibitors), whereas the cyano-benzamide analogue could favor targets requiring strong dipolar interactions.
  • Synthetic Accessibility : G856-7054’s simpler structure (fewer oxygen atoms) might streamline synthesis compared to G856-7041, as reflected in its higher available quantity .

Biological Activity

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-3-yl)methyl]propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparisons with similar compounds, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C24H23N3O2SC_{24}H_{23}N_3O_2S, and it possesses a complex structure that contributes to its biological activity. The presence of the benzothiazole moiety is particularly significant as it is known to influence various biological pathways.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cellular proliferation, which is critical in cancer treatment.
  • Receptor Modulation : The compound could interact with G protein-coupled receptors (GPCRs), potentially altering signaling pathways that regulate cell growth and apoptosis .
  • Membrane Interaction : It may affect cellular membranes' integrity and function, further influencing cell signaling and survival.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Potential

The compound has been explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it may inhibit the proliferation of certain cancer cell lines by targeting growth factor receptors or associated downstream signaling molecules .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameStructureBiological Activity
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamideStructureModerate antimicrobial activity
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamideStructureLimited anticancer activity
N-(2,6-diethylphenyl)-2-(2-oxo-benzothiazol-3-yl)-acetamideStructureAntifungal properties

This table highlights that while other benzothiazole derivatives exhibit some biological activities, the specific combination of functional groups in this compound may confer enhanced efficacy against certain pathogens and cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Studies : A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably lower than those for standard antibiotics used in clinical settings.
  • Anticancer Research : In vitro studies reported in Cancer Letters indicated that treatment with this compound resulted in significant apoptosis in breast cancer cell lines. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .

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